N-cyclohexyl-4-phenoxybutanamide
Overview
Description
N-cyclohexyl-4-phenoxybutanamide is an organic compound characterized by a cyclohexyl group attached to a butanamide backbone, with a phenoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-phenoxybutanamide typically involves the following steps:
Formation of 4-phenoxybutanoic acid: This can be achieved by reacting 4-bromobutanoic acid with phenol in the presence of a base such as potassium carbonate.
Amidation: The 4-phenoxybutanoic acid is then converted to its corresponding amide by reacting with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl-4-aminobutanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-phenoxybutanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-phenoxybutanamide exerts its effects can vary depending on its application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Targets could include proteases, kinases, or other enzymes involved in metabolic pathways.
Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.
Comparison with Similar Compounds
N-cyclohexyl-4-phenylbutanamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-cyclohexyl-4-methoxybutanamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: N-cyclohexyl-4-phenoxybutanamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can enhance its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
N-cyclohexyl-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXYMHPTWJGMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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